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Compound of Interest

Compound Name: 3,4-Dichloro-2-hydroxypyridine

CAS No.: 856965-68-9

Cat. No.: B3289280

Get Quote

Executive Summary
3,4-Dichloro-2-hydroxypyridine (also known as 3,4-dichloro-2-pyridone; CAS: 5748-90-3) is a

critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceuticals.

Its solubility behavior is governed by the tautomeric equilibrium between the lactam (pyridone)

and lactim (hydroxypyridine) forms.

While extensive public data exists for its isomer 3,5-dichloro-2-hydroxypyridine, specific

thermodynamic solubility data for the 3,4-isomer is limited in open literature. This guide

provides a predictive solubility profile based on structural analogs and details a rigorous

experimental protocol (isothermal saturation method) to generate precise solubility data. This

approach allows researchers to validate process parameters for crystallization and formulation.

Physicochemical Profile & Tautomerism
Understanding the solute's solid-state physics is a prerequisite for accurate solubility

measurement.
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Tautomeric Equilibrium
In solution, the compound exists in equilibrium between two forms. This equilibrium shifts

based on solvent polarity, significantly affecting solubility.

Non-polar solvents (e.g., Toluene): Favor the Lactim (2-hydroxypyridine) form, which can

form intermolecular hydrogen bonded dimers.

Polar solvents (e.g., Methanol, DMSO): Favor the Lactam (2-pyridone) form, which is more

polar and interacts strongly with the solvent via dipole-dipole interactions.

Structural Analogs & Predicted Properties
Due to the close structural similarity, the well-characterized 3,5-dichloro-2-hydroxypyridine

serves as a high-confidence proxy for predicting the 3,4-isomer's behavior.

Property
3,4-Dichloro-2-
hydroxypyridine
(Target)

3,5-Dichloro-2-
hydroxypyridine
(Reference)

Impact on
Solubility

CAS Number 5748-90-3 5437-33-2 —

Molecular Weight 163.99 g/mol 163.99 g/mol
Identical solvation

kinetics.

Melting Point ~170–185 °C (Est.) 180–182 °C

High MP indicates

high crystal lattice

energy, requiring polar

solvents for

dissolution.

H-Bond Donors 1 1

Soluble in H-bond

accepting solvents

(alcohols, ketones).

Polar Surface Area ~33 Å² ~33 Å²

Moderate polarity;

poor solubility in pure

hydrocarbons.
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Predicted Solubility Data (Thermodynamic
Estimates)
Note: The values below are estimated ranges based on the thermodynamic behavior of the 3,5-

isomer. They serve as a guide for solvent selection.

Solubility Ranking (Descending Order)
DMSO / DMF:

mg/mL (High Solubility)

Mechanism:[1][2][3][4] Strong dipole-dipole interactions disrupt the crystal lattice.

Methanol / Ethanol:

mg/mL

Mechanism:[1][2][3][4] Hydrogen bonding with the pyridone oxygen/nitrogen.

Acetone / Ethyl Acetate:

mg/mL

Mechanism:[1][2][3][4] Dipole-dipole interactions; useful for crystallization.

Toluene / Dichloromethane:

mg/mL

Mechanism:[1][2][3][4] Limited interaction; favors the lactim tautomer.

Water:

mg/mL (Low)

Mechanism:[1][2][3][4] Hydrophobic effect of the dichloro-ring dominates. Solubility

increases significantly at pH > 8 (deprotonation).
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Experimental Protocol: Isothermal Saturation
Method
This protocol is the industry standard for generating the "Mole Fraction Solubility (

)" data required for the Apelblat thermodynamic modeling.

Reagents & Apparatus
Solute: 3,4-Dichloro-2-hydroxypyridine (Purity > 98% by HPLC).

Solvents: Analytical grade (Methanol, Ethanol, Acetone, Toluene, etc.).

Apparatus: Double-jacketed glass vessel (50 mL) with circulating water bath (Control

accuracy

K).

Analysis: HPLC (UV detection at 254 nm) or Gravimetric Analysis.

Workflow Diagram

Start: Excess Solute + Solvent Agitate at Const. Temp (T)
(24-48 Hours)

 T = 278-323 K Phase Separation
(Static Settling 2h)

 Ensure Saturation Syringe Filtration
(0.45 µm PTFE, Pre-heated)

 Isothermal Dilution with Mobile Phase HPLC / Gravimetric Analysis Calculate Mole Fraction (x)

Click to download full resolution via product page

Figure 1: Standard workflow for determining thermodynamic solubility via the static equilibrium

method.

Step-by-Step Procedure
Preparation: Add excess 3,4-dichloro-2-hydroxypyridine to 20 mL of the selected solvent

in the jacketed vessel.

Equilibration: Stir continuously using a magnetic stirrer at the set temperature (e.g., 298.15

K) for 24 hours.

Settling: Stop stirring and allow the suspension to settle for 2 hours.
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Sampling: Withdraw 2 mL of the supernatant using a pre-heated glass syringe equipped with

a 0.45 µm PTFE filter.

Critical Control: The syringe and filter must be at the same temperature as the solution to

prevent precipitation during sampling.

Quantification:

Gravimetric: Evaporate a known mass of supernatant and weigh the dry residue.

HPLC: Dilute the supernatant and analyze against a standard curve.

Repetition: Repeat for temperatures

to

K in 5 K intervals.

Thermodynamic Modeling
To translate experimental data into process design parameters, fit the raw data to the Modified

Apelblat Equation. This model is superior for correlating solubility data of polar organic solids.

The Modified Apelblat Equation
: Mole fraction solubility of the solute.

: Absolute temperature (Kelvin).

: Empirical model parameters derived from regression.

Calculating Thermodynamic Parameters
Using the van't Hoff analysis, you can derive the enthalpy (

) and entropy (

) of solution:

Plot
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vs.

.

Slope (

):

Intercept (

):

Interpretation for Process Design:

Positive

: Dissolution is endothermic.[5] Solubility increases with temperature (typical for this class of
compounds).

Positive

: Dissolution is entropy-driven (disorder increases).

Thermodynamic Cycle Diagram
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Figure 2: Thermodynamic cycle of dissolution. The total enthalpy of solution is the sum of the

energy required to break the crystal lattice and the energy released by solvation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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